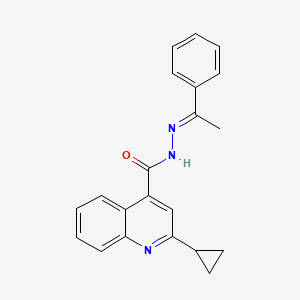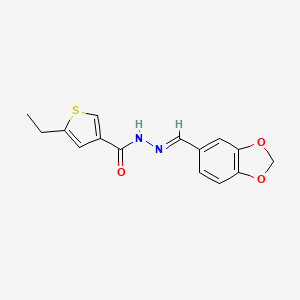
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide, also known as CQH, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the activity of enzymes involved in the metabolism of malaria parasites and fungi.
Biochemical and Physiological Effects
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby preventing their growth and spread. Additionally, 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective against a wide range of cancer cell lines, malaria parasites, and fungi. It has also been found to have low toxicity, making it a potential candidate for further development. However, one limitation is that the mechanism of action of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for the study of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, it may be worthwhile to investigate the use of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Conclusion
In conclusion, 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is a chemical compound that has been studied for its potential therapeutic applications. It has been found to possess antitumor, antimalarial, and antifungal activities. 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, malaria parasites, and fungi. It has also been found to have low toxicity, making it a potential candidate for further development. However, the mechanism of action of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide is not fully understood, which may hinder its further development. There are several future directions for the study of 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide, including further investigation of its mechanism of action and potential use in combination with other anticancer drugs.
Métodos De Síntesis
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide can be synthesized using different methods, including the condensation reaction between 2-cyclopropyl-4-quinolinecarboxylic acid and hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid with thionyl chloride followed by the reaction with hydrazine hydrate. The resulting product is then reacted with 1-phenylethylidene to yield 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications. It has been found to possess antitumor, antimalarial, and antifungal activities. 2-cyclopropyl-N'-(1-phenylethylidene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against malaria parasites and fungal infections.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[(E)-1-phenylethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14(15-7-3-2-4-8-15)23-24-21(25)18-13-20(16-11-12-16)22-19-10-6-5-9-17(18)19/h2-10,13,16H,11-12H2,1H3,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCFTRIHSSNIE-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)
![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)

![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)

